Lipophilicity Comparison
2-(Azetidin-3-yl)-N-ethylpropanamide exhibits a computed lipophilicity (XLogP3-AA) of 0.0, which is lower than that of its N-methylated analog, 2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide, with an XLogP3-AA of 0.2 [1]. This difference, while subtle, indicates a shift towards greater hydrophilicity. Lower logP values are generally correlated with improved aqueous solubility and reduced non-specific binding, critical parameters in biochemical assays [2].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.0 |
| Comparator Or Baseline | 2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide (XLogP3-AA = 0.2) |
| Quantified Difference | Δ XLogP3-AA = -0.2 |
| Conditions | Computed property (PubChem XLogP3 3.0 algorithm) |
Why This Matters
This indicates a quantifiable difference in hydrophilicity, which may influence solubility in aqueous assay buffers and could be a key factor for researchers optimizing assay conditions or compound formulation.
- [1] PubChem. (2026). 2-(Azetidin-3-yl)-N-ethylpropanamide (CID 116674251) and 2-(Azetidin-3-yl)-N-ethyl-N-methylpropanamide (CID 116674761). Retrieved April 22, 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
